molecular formula C22H21N3O4 B2905670 (E)-N-(2-(2-(2,5-dimethoxybenzylidene)hydrazinyl)-2-oxoethyl)-1-naphthamide CAS No. 391883-67-3

(E)-N-(2-(2-(2,5-dimethoxybenzylidene)hydrazinyl)-2-oxoethyl)-1-naphthamide

Cat. No. B2905670
M. Wt: 391.427
InChI Key: LBGJFNJUTPGLMJ-ZMOGYAJESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, the synthesis of “2-((2,5-DIMETHOXY-BENZYLIDENE)-AMINO)-BENZOIC ACID” has been described . Another related compound, “E,E-2,5-Dimethoxy-1,4-bis[2-(4-ethylcarboxylatestyril)]benzene”, was synthesized using the Heck cross-coupling reaction .


Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed using various spectroscopic techniques. For example, the crystallographic structure of “(E)-2-(2,5-dimethoxybenzylidene)hydrazinecarbothioamide” was described, and further spectroscopic studies (IR, Raman, 1H, and 13C NMR) were performed .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been studied. For instance, a combined experimental and computational study for the optimized molecular structural parameters, FT-IR spectra, thermo-chemical parameters, total dipole moment and HOMO-LUMO energy gap for “2-chloro-5-(2,5-dimethoxy-benzylidene)-1,3-diethyl-dihydro-pyrimidine-4,6(1H,5H)-dione” has been conducted .

properties

IUPAC Name

N-[2-[(2E)-2-[(2,5-dimethoxyphenyl)methylidene]hydrazinyl]-2-oxoethyl]naphthalene-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N3O4/c1-28-17-10-11-20(29-2)16(12-17)13-24-25-21(26)14-23-22(27)19-9-5-7-15-6-3-4-8-18(15)19/h3-13H,14H2,1-2H3,(H,23,27)(H,25,26)/b24-13+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBGJFNJUTPGLMJ-ZMOGYAJESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)C=NNC(=O)CNC(=O)C2=CC=CC3=CC=CC=C32
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=C(C=C1)OC)/C=N/NC(=O)CNC(=O)C2=CC=CC3=CC=CC=C32
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-N-(2-(2-(2,5-dimethoxybenzylidene)hydrazinyl)-2-oxoethyl)-1-naphthamide

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